molecular formula C8H10N2O2 B14225384 (Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium

(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium

Cat. No.: B14225384
M. Wt: 166.18 g/mol
InChI Key: FXPFBKKPXWLVKW-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxyimino group attached to a 3,4-dimethylphenyl ring, which contributes to its distinct chemical behavior.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-8(5-7(6)2)10(12)9-11/h3-5,11H,1-2H3/b10-9-

InChI Key

FXPFBKKPXWLVKW-KTKRTIGZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/[N+](=N/O)/[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=NO)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium typically involves the reaction of 3,4-dimethylphenylamine with nitrous acid under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes hydrolysis to yield the desired hydroxyimino compound. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of (Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium: shares similarities with other hydroxyimino compounds, such as (Z)-(2,4-dimethylphenyl)-hydroxyimino-oxidoazanium and (Z)-(3,5-dimethylphenyl)-hydroxyimino-oxidoazanium.

    Nitroso derivatives: Compounds like nitrosobenzene exhibit similar reactivity patterns.

Uniqueness

    Structural Features: The presence of the 3,4-dimethylphenyl ring distinguishes it from other hydroxyimino compounds, influencing its reactivity and interaction with biological targets.

    Reactivity: The specific arrangement of functional groups in (Z)-(3,4-dimethylphenyl)-hydroxyimino-oxidoazanium contributes to its unique chemical behavior, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.